molecular formula C8H6BrN3 B136524 7-Bromo-2-methylpyrido[2,3-b]pyrazine CAS No. 155629-94-0

7-Bromo-2-methylpyrido[2,3-b]pyrazine

Cat. No.: B136524
CAS No.: 155629-94-0
M. Wt: 224.06 g/mol
InChI Key: VUTYRYIQTGJKBH-UHFFFAOYSA-N
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Description

7-Bromo-2-methylpyrido[2,3-b]pyrazine is a versatile chemical building block extensively utilized in the design and synthesis of novel nitrogen-containing heterocycles for pharmaceutical R&D. Its primary research value lies in its role as a key precursor for the development of small molecule kinase inhibitors, which are crucial for targeted cancer therapies . The pyrido[2,3-b]pyrazine core, often considered a 5-azaquinoxaline analogue, serves as a privileged scaffold that can mimic the binding of ATP in the kinase domain, acting as both a hydrogen-bond acceptor and a hydrophobic center . Researchers have employed this compound as a starting material to generate diverse libraries of derivatives for biological screening . Scientific studies have demonstrated its specific application in creating compounds that exhibit promising anti-tumor activity against challenging targets, including erlotinib-resistant tumors . Furthermore, the 7-bromo substituent is a critical handle for further functionalization, enabling its use in cross-coupling reactions to explore structure-activity relationships and optimize potency against specific oncogenic kinases like FGFR and others within the PI3K pathway . This makes this compound an indispensable tool for medicinal chemists focused on discovering new therapeutic agents for various human malignancies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-methylpyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c1-5-3-10-8-7(12-5)2-6(9)4-11-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTYRYIQTGJKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437541
Record name 7-Bromo-2-methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155629-94-0
Record name 7-Bromo-2-methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 7 Bromo 2 Methylpyrido 2,3 B Pyrazine

Strategic Approaches to the Synthesis of the Pyrido[2,3-b]pyrazine (B189457) Scaffold

The synthesis of the core pyrido[2,3-b]pyrazine ring system is a cornerstone of medicinal and materials chemistry. rsc.orgnih.gov This scaffold's construction is typically achieved through condensation reactions that unite a pyridine-based diamine with a 1,2-dicarbonyl compound. researchgate.net The strategic selection of starting materials and reaction conditions is crucial for controlling the regiochemical outcome, particularly when using unsymmetrical dicarbonyl compounds. researchgate.net Researchers have developed various approaches, including classical cyclization methods, directed functionalization, and modern multicomponent reactions, to efficiently assemble this valuable heterocyclic framework. researchgate.netnih.govd-nb.info

Cyclization Reactions for Pyrido[2,3-b]pyrazin-3-ol Formation

A key strategy for building the pyrido[2,3-b]pyrazine scaffold involves cyclization reactions designed to produce hydroxylated derivatives, such as pyrido[2,3-b]pyrazin-3-ols. These compounds serve as versatile intermediates for further functionalization.

The condensation of substituted 2,3-diaminopyridines with α-keto esters, such as pyruvate (B1213749) derivatives, is a direct and common method for forming the pyrido[2,3-b]pyrazine ring. researchgate.net In this reaction, the two adjacent amino groups on the pyridine (B92270) ring react with the ketone and ester functionalities of the pyruvate.

This reaction's outcome can be highly dependent on the conditions employed. For instance, studies on the condensation of pyridinediamines with unsymmetrical α-oxocarbonyl compounds have shown that regioselectivity can be influenced by factors like temperature and the presence of acidic or basic catalysts. researchgate.net Lower temperatures and acidic conditions, such as using acetic or trifluoroacetic acid, have been found to favor the formation of a specific regioisomer, which is critical for ensuring the desired biological activity of the final product. researchgate.net

Table 1: Factors Influencing Regioselectivity in Pyrido[2,3-b]pyrazine Synthesis

Factor Effect on Regioselectivity Rationale
Low Temperature Increased regioselectivity Favors the thermodynamically more stable product by controlling reaction kinetics. researchgate.net
Acidic Catalysis Increased regioselectivity Protonation of the carbonyl groups can influence the site of initial nucleophilic attack by the diaminopyridine. researchgate.net

| Solvent | Can influence isomer ratio | Solvents like acetic acid can act as both a solvent and a catalyst, promoting the formation of a single isomer. researchgate.net |

Halogenation and Directed Functionalization Strategies

Introducing a halogen atom, such as bromine, onto the pyrido[2,3-b]pyrazine scaffold is a critical step for enabling further molecular diversification. Halogenation can be achieved through various methods, including deprotometalation-trapping reactions. nih.govresearchgate.net This strategy involves using a strong base to remove a proton from the ring, creating a reactive intermediate that is then "trapped" by an electrophilic halogen source. For example, 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) has been successfully iodinated at the 8-position using a mixed lithium-zinc base followed by trapping with iodine. nih.govmdpi.com A similar strategy can be envisioned for the bromination at the 7-position of a 2-methylpyrido[2,3-b]pyrazine (B114645) precursor.

The resulting halogenated pyrido[2,3-b]pyrazines are valuable intermediates for cross-coupling reactions, allowing for the introduction of a wide array of functional groups. d-nb.info

Multicomponent Reaction Protocols for Pyrido[2,3-b]pyrazine Framework Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex heterocyclic frameworks like pyrido[2,3-b]pyrazines from simple starting materials in a single step. nih.gov These reactions are characterized by their operational simplicity and ability to generate molecular diversity quickly.

One such protocol involves the reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound (like indane-1,3-dione), and an amino-substituted heteroaromatic compound (like 2-aminopyrazine) in the presence of a catalyst. nih.govrsc.org For example, a series of pyrido[2,3-b]pyrazine derivatives has been synthesized by reacting substituted aromatic aldehydes, indane-1,3-dione, and 2-aminopyrazine (B29847) using para-toluenesulfonic acid (p-TSA) as a catalyst in ethanol (B145695). nih.govrsc.org This methodology has been shown to produce the target compounds in good to excellent yields (82-89%). nih.govrsc.org

Table 2: Example of a Multicomponent Reaction for Pyrido[2,3-b]pyrazine Synthesis

Component 1 Component 2 Component 3 Catalyst Solvent Yield

Post-Synthetic Derivatization and Functionalization of 7-Bromo-2-methylpyrido[2,3-b]pyrazine and its Precursors

Once the this compound scaffold is assembled, its chemical properties can be further tailored through post-synthetic modifications. The bromine atom at the 7-position is a key handle for introducing new functionalities via substitution reactions. nih.govresearchgate.netresearchgate.net

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom on the pyrido[2,3-b]pyrazine ring is susceptible to replacement by various nucleophiles, particularly through transition-metal-catalyzed cross-coupling reactions. d-nb.info Palladium-catalyzed reactions, such as the Buchwald-Hartwig amidation, are powerful tools for this purpose. d-nb.info This method allows for the reaction of a bromo-intermediate with a wide range of amides, lactams, cyclic carbamates, and cyclic ureas to generate diverse derivatives. d-nb.info

Similarly, other transition-metal-catalyzed reactions can be employed. Copper-catalyzed C-N bond formation has been used to couple azoles with 8-iodopyrido[2,3-b]pyrazine. nih.gov Direct substitution reactions have also been successful in introducing alkylamino, benzylamino, and aryloxy groups by replacing the halogen. nih.gov These transformations highlight the versatility of the halogenated pyrido[2,3-b]pyrazine core as a platform for developing new chemical entities. nih.gov

Formation of Ether and Hydrazide Derivatives

The pyrido[2,3-b]pyrazine core, particularly when substituted with a hydroxyl group, serves as a key intermediate for the synthesis of ether and subsequent hydrazide derivatives. These transformations introduce flexible side chains that can be further modified, leading to a diverse range of molecular structures.

Reaction with Haloacetates and Hydrazine (B178648) Hydrate (B1144303)

The synthetic pathway to acetohydrazide derivatives commences with 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol. This precursor is prepared through the cyclization of 5-bromo-2,3-diaminopyridine with ethyl pyruvate. The subsequent reaction involves an O-alkylation step using a haloacetate, followed by hydrazinolysis.

The key steps are as follows:

Ether Formation : 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol is treated with an ethyl haloacetate, such as ethyl chloroacetate, in the presence of a weak base like potassium carbonate (K2CO3) in a polar aprotic solvent like dry acetone. This results in the formation of an ester-containing ether, specifically ethyl 2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetate.

Hydrazide Formation : The resulting ethyl ester is then reacted with hydrazine hydrate (80%) in an alcoholic solvent such as methanol. The mixture is heated to reflux, typically around 70°C for several hours, to yield 2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazide. This hydrazide serves as a crucial intermediate for creating more complex molecules. nih.gov

Table 1: Synthesis of Ether and Hydrazide Intermediates

Starting Material Reagents Product Reference
7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol Ethyl chloroacetate, K2CO3, Dry Acetone Ethyl 2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetate
Condensation with Aromatic Aldehydes to Yield N'-Arylidene Derivatives

The terminal hydrazide group of 2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazide is readily condensed with various aromatic aldehydes. This reaction typically proceeds by refluxing the hydrazide and the substituted aldehyde in ethanol with a catalytic amount of glacial acetic acid, yielding a series of N'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazides. This modular approach allows for the introduction of a wide variety of aryl substituents, enabling the fine-tuning of the molecule's properties. nih.gov

Table 2: Examples of Synthesized N'-Arylidene Derivatives

Aldehyde Reactant Resulting N'-Arylidene Derivative Reference
Benzaldehyde N'-Benzylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazide
4-Chlorobenzaldehyde N'-(4-Chlorobenzylidene)-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazide
4-Methylbenzaldehyde N'-(4-Methylbenzylidene)-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazide
4-Methoxybenzaldehyde N'-(4-Methoxybenzylidene)-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazide

Palladium-Catalyzed Cross-Coupling Methodologies for C-C and C-N Bond Formation

The bromine atom at the C-7 position of the pyrido[2,3-b]pyrazine ring is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, methodologies that have been successfully applied to the pyrido[2,3-b]pyrazine series. researchgate.net

Suzuki Coupling Applications

The Suzuki-Miyaura coupling is a highly efficient method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. nih.govmdpi.com This reaction is widely used in the synthesis of biaryls and other conjugated systems. mdpi.comlibretexts.org While specific examples for this compound are not extensively detailed in the available literature, the application of Suzuki coupling has been reported for the closely related 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine. researchgate.net The general reaction involves coupling the bromo-substituted pyrido[2,3-b]pyrazine with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base (e.g., Na2CO3, K3PO4) in a suitable solvent mixture like DME and aqueous sodium carbonate. researchgate.netnih.gov

Table 3: General Conditions for Suzuki Coupling

Component Example Purpose Reference
Aryl Halide 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine Substrate researchgate.net
Boron Compound Phenylboronic acid Coupling Partner nih.gov
Palladium Catalyst Pd(PPh3)4, Pd(OAc)2 Catalyst nih.govlibretexts.org
Base Na2CO3, K2CO3, K3PO4 Activates Boron Compound nih.govlibretexts.org
Buchwald-Hartwig Coupling Applications

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org The utility of this reaction has been demonstrated in the pyrido[2,3-b]pyrazine series, specifically with 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine. researchgate.netresearchgate.net The reaction typically employs a palladium precatalyst (e.g., [Pd2(dba)3]), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., NaOBu-t) in an inert solvent like toluene. chemspider.com This methodology allows for the introduction of a wide range of primary and secondary amines at the C-7 position, yielding novel amino-substituted pyrido[2,3-b]pyrazines. researchgate.netresearchgate.net

Table 4: Typical Components for Buchwald-Hartwig Amination

Component Example Role Reference
Aryl Halide 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine Substrate researchgate.netresearchgate.net
Amine Primary or Secondary Amines Nucleophile wikipedia.org
Palladium Catalyst [Pd2(dba)3], Pd(OAc)2 Catalyst chemspider.comnih.gov
Ligand BINAP, XPhos, RuPhos Stabilizes & Activates Catalyst chemspider.comnih.gov
Base NaOBu-t, Cs2CO3 Amine Deprotonation chemspider.comnih.gov

Oxidation and Reduction Pathways

Spectroscopic and Structural Elucidation of 7 Bromo 2 Methylpyrido 2,3 B Pyrazine Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods offer detailed insights into the molecular framework of pyrido[2,3-b]pyrazine (B189457) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to elucidate the structural features of these compounds. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, the exact structure of substituted pyrido[2,3-b]pyrazines can be confirmed.

While specific spectral data for 7-Bromo-2-methylpyrido[2,3-b]pyrazine is not detailed in the reviewed literature, the analysis of closely related derivatives provides a strong basis for structural assignment. For instance, the NMR data for 7-bromo-N-(2-fluorophenyl)-8-methylpyrido[2,3-b]pyrazin-3-amine highlights the characteristic chemical shifts for protons and carbons in this heterocyclic system. ikm.org.my

Table 1: ¹H and ¹³C NMR Spectral Data for 7-bromo-N-(2-fluorophenyl)-8-methylpyrido[2,3-b]pyrazin-3-amine in DMSO-d6 ikm.org.my

¹H NMR δ (ppm) ¹³C NMR δ (ppm)
NH 9.80 (s, 1H) C=N (Pyrazine) 154.59
CH (Aromatic) 9.01 (s, 1H) C (Pyridine) 149.66
CH (Aromatic) 8.73-8.68 (m, 2H) C (Pyridine) 148.71
CH (Aromatic) 7.24-7.08 (m, 3H) C (Pyrazine) 145.74
CH₃ 2.75 (s, 3H) C (Pyrazine) 144.39
C (Pyridine) 143.67
C-Br 136.24
C (Aromatic) 127.82

Similarly, the characterization of other analogues, such as 3-arylpyrido[2,3-b]pyrazines, further supports the assignment of signals corresponding to the core heterocyclic structure. growingscience.comresearchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups and analyze the vibrational modes of a molecule. The infrared spectrum reveals characteristic absorption bands corresponding to the stretching and bending of specific bonds within the pyrido[2,3-b]pyrazine framework.

The FT-IR spectra of various pyrido[2,3-b]pyrazine derivatives have been analyzed to assign these characteristic vibrations. nih.govrsc.org For example, the spectrum of 3-(p-bromophenyl)pyrido[2,3-b]pyrazine shows several key absorption bands that are indicative of the aromatic rings and the C=N bonds of the heterocyclic core. growingscience.com Theoretical calculations and comparisons with parent compounds like pyrazine (B50134) aid in the precise assignment of these vibrational modes. psu.eduresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for 3-(p-bromophenyl)pyrido[2,3-b]pyrazine growingscience.com

Wavenumber (cm⁻¹) Vibrational Assignment (Tentative)
3061 Aromatic C-H stretching
1593, 1587, 1539 C=C and C=N stretching vibrations of the aromatic and heterocyclic rings
1479, 1453, 1401 Ring skeletal vibrations
837, 788 Out-of-plane C-H bending

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of a compound and providing information about its elemental composition. For this compound, high-resolution mass spectrometry can precisely determine its molecular mass. researchgate.net

The molecular formula of this compound is C₈H₆BrN₃, which corresponds to a molecular weight of approximately 224.057 g/mol . aablocks.com A key feature in the mass spectrum of a brominated compound is the presence of two major isotopic peaks of nearly equal intensity, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). This results in characteristic [M]⁺ and [M+2]⁺ ions. For example, the mass spectrum of 3-(p-bromophenyl)pyrido[2,3-b]pyrazine clearly shows this pattern with ions at m/z 285 ([M]⁺) and 287 ([M+2]⁺). growingscience.com This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule.

Single-Crystal X-ray Diffraction Analysis of Related Brominated Pyrido[2,3-b]pyrazine Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. While the crystal structure for this compound itself is not described in the available literature, detailed analyses of closely related brominated derivatives, such as 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, offer significant insights into the geometry of the brominated pyrido[2,3-b]pyrazine core. nih.govnih.gov

A key structural feature of the pyrido[2,3-b]pyrazine system is its degree of planarity. In the crystal structure of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the fused heterocyclic core is not perfectly planar. nih.govnih.gov The introduction of the bromine atom at the 7-position induces a notable buckling of the pyridopyrazine moiety. researchgate.net

This distortion is quantified by the dihedral angle between the pyrazine and pyridine (B92270) rings. In the brominated derivative, this angle is significantly larger than in its non-brominated counterpart, indicating a deviation from planarity. researchgate.netnih.govresearchgate.net

Table 3: Comparison of Dihedral Angles in the Pyrido[2,3-b]pyrazine Core

Compound Dihedral Angle between Pyridine and Pyrazine Rings Reference
2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine 1.33 (7)° nih.gov
7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine 8.78 (10)° nih.govresearchgate.net

Molecular Geometry and Conformational Analysis

Conformational Preferences of Substituents

In the case of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the conformation is characterized by significant twisting of the thienyl substituents relative to the pyridopyrazine moiety. The two thienyl rings are inclined to the mean plane of the pyridopyrazine system at dihedral angles of 33.29(11)° and 19.84(9)°. nih.gov This non-planar conformation is a result of steric hindrance and the optimization of intramolecular and intermolecular contacts. Furthermore, the pyridopyrazine core itself in this derivative is not perfectly planar; the pyridine and pyrazine rings are buckled, inclined to each other by 8.78(10)°. nih.gov

In contrast, for a related non-brominated derivative, 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, one thienyl ring is nearly coplanar with the pyridopyrazine system [dihedral angle of 6.16(7)°], while the other is almost perpendicular to it [86.66(8)°]. nih.gov This highlights how the electronic and steric effects of the bromine atom at the 7-position can influence the conformational preferences of the entire molecule.

CompoundSubstituentDihedral Angle with Pyridopyrazine Plane (°)Reference
7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazineThienyl Ring 133.29 (11) nih.gov
Thienyl Ring 219.84 (9) nih.gov
2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazineThienyl Ring 16.16 (7) nih.gov
Thienyl Ring 286.66 (8) nih.gov

Crystal Packing Architecture and Supramolecular Interactions

The solid-state structure of this compound derivatives is orchestrated by a variety of weak intermolecular forces. These interactions, including hydrogen bonds, π-stacking, and halogen bonds, act in concert to build complex three-dimensional supramolecular architectures.

While lacking classical hydrogen bond donors (like O-H or N-H), the pyridopyrazine scaffold and its substituents can participate in weak C-H···O and C-H···N hydrogen bonds. These interactions are crucial in directing the crystal packing.

In the crystal structure of methyl pyrido[2,3-b]pyrazine-3-carboxylate, which features a methoxycarbonyl group, C—H⋯O and C—H⋯N hydrogen bonds are observed, contributing to the formation of a three-dimensional network. nih.gov The oxygen atoms of the carboxylate group and the nitrogen atoms of the pyridopyrazine ring system act as acceptors for hydrogen atoms from neighboring molecules.

For 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the crystal packing is characterized by molecules linked in a head-to-head fashion through a series of C—H⋯N intermolecular interactions, which form layers parallel to the ab plane. nih.gov Specifically, interactions are noted between the pyridopyrazine nitrogen atom (N1) and hydrogen atoms on adjacent thienyl rings. nih.gov

CompoundInteraction TypeDescriptionReference
Methyl pyrido[2,3-b]pyrazine-3-carboxylateC—H⋯O, C—H⋯NStabilizes a three-dimensional network. nih.gov
7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazineC—H⋯NLinks molecules into layers via pyridopyrazine nitrogen and thienyl hydrogen atoms. nih.gov

The electron-deficient nature of the pyridopyrazine core makes it an ideal candidate for π-π stacking interactions. These interactions are a dominant feature in the crystal packing of many derivatives, contributing significantly to the stability of the lattice. The stacking can occur between the pyridine and pyrazine rings of adjacent molecules.

A clear example is found in the crystal structure of methyl pyrido[2,3-b]pyrazine-3-carboxylate, where both pyrazine-pyrazine and pyridine-pyrazine π-π interactions are explicitly identified. The centroid-centroid distance for the pyrazine-pyrazine stacking is 3.6994(5) Å, while the pyridine-pyrazine stacking exhibits a slightly shorter distance of 3.6374(5) Å, indicating a stronger interaction. nih.gov

In the non-brominated 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the packing results in intersecting bilayers, where the layering is a consequence of the pyridopyrazine moieties engaging in offset π-stacking, with an interplanar distance of 3.431(9) Å and an offset of 1.14 Å. nih.gov

CompoundInteraction TypeCentroid-Centroid Distance (Å)Reference
Methyl pyrido[2,3-b]pyrazine-3-carboxylatePyrazine–Pyrazine3.6994 (5) nih.gov
Pyridine–Pyrazine3.6374 (5) nih.gov
2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazineOffset Pyridopyrazine Stacking3.431 (9) (interplanar) nih.gov

The bromine atom at the 7-position is a key player in the supramolecular chemistry of these compounds, capable of participating in both hydrogen bonds (as an acceptor) and halogen bonds (as a donor).

In the crystal structure of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, several C—H⋯Br contacts are observed, which help to create a sheet-like structure. nih.gov In addition to acting as a hydrogen bond acceptor, the bromine atom can also engage in C–Br···π halogen bonding. This type of interaction involves the electrophilic region (σ-hole) on the bromine atom interacting with the electron-rich π-system of an aromatic ring on a neighboring molecule. While not yet specifically detailed for a 7-bromopyrido[2,3-b]pyrazine (B1275775) derivative, C–Br···π(arene) interactions are known to be significant packing forces in other brominated aromatic compounds, often dominating the crystal lattice. mdpi.com These interactions are directional and can play a crucial role in the precise orientation of molecules in the solid state. mdpi.comnih.gov

Investigation of Crystallographic Disorder Phenomena

Crystallographic disorder refers to the situation where a molecule or a part of a molecule occupies more than one position or conformation within the crystal lattice. This phenomenon arises when different molecular arrangements have similar energies, and the crystal lattice is able to accommodate this variability. Disorder can be static, where different conformers are frozen in the crystal, or dynamic, involving molecular motion.

In the context of pyridopyrazine derivatives, while specific instances of disorder in 7-bromo-2-methyl substituted compounds are not prominently documented in the reviewed literature, the potential for such phenomena exists. For instance, in 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the possibility of a thienyl ring-flip disorder was considered, although there was insufficient evidence to model it in the final refinement. nih.gov The presence of flexible substituents or the possibility of different, nearly isoenergetic packing modes can lead to disorder, which manifests as unusually large atomic displacement parameters or split atomic positions in crystallographic models.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The analysis partitions crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify and analyze the nature and relative importance of different intermolecular contacts.

For a related compound, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, Hirshfeld analysis revealed that the crystal packing is dominated by H···H, Br···H/H···Br, and O···H/H···O interactions. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For this molecule, the contributions to the total Hirshfeld surface were found to be:

H···H: 37.2%

Br···H/H···Br: 19.6%

O···H/H···O: 11.3%

N···H/H···N: 8.1%

C···H/H···C: 6.9%

This type of analysis would be invaluable for a this compound derivative, as it would provide a detailed quantitative picture of the interplay between the various hydrogen bonds, halogen bonds, and π-stacking interactions that define its crystal architecture.

Detailed Computational and Theoretical Analysis of this compound Remains Elusive in Scientific Literature

Computational chemistry is a powerful tool for predicting the electronic structure, reactivity, and spectroscopic characteristics of molecules. For compounds within the pyrido[2,3-b]pyrazine family, these methods have been employed to provide valuable insights. However, without specific studies on this compound, a detailed discussion as per the requested outline cannot be furnished.

Generally, computational studies on related pyrido[2,3-b]pyrazine derivatives have utilized DFT to explore their molecular geometries and electronic properties. nih.govnih.govrsc.org These investigations often involve:

Optimization of Molecular Geometries: Determining the most stable three-dimensional arrangement of atoms.

Vibrational Frequencies: Calculating the vibrational modes of the molecule, which can be correlated with experimental infrared and Raman spectroscopy.

Frontier Molecular Orbitals (FMOs): Analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. nih.govnih.govrsc.org

Prediction of Spectroscopic Properties: Using methods like Time-Dependent DFT (TD-DFT) to simulate UV-Visible absorption spectra, providing insights into the electronic transitions responsible for the molecule's color and photophysical properties. nih.gov

While these methodologies are standard for the computational analysis of organic molecules, the specific data and detailed findings for this compound are not present in the surveyed literature. Research in this area has tended to focus on other derivatives, such as those with different substitution patterns on the pyrazine or pyridine rings. nih.govnih.govrsc.org

Computational and Theoretical Investigations of 7 Bromo 2 Methylpyrido 2,3 B Pyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, conjugative interactions, and bond properties within a molecule. For 7-Bromo-2-methylpyrido[2,3-b]pyrazine, NBO analysis provides insights into the intramolecular interactions that govern its stability and reactivity.

Recent studies on substituted pyrido[2,3-b]pyrazine (B189457) derivatives have utilized NBO analysis to understand the electronic delocalization and hyperconjugative interactions. These analyses typically involve the examination of the second-order perturbation energies (E(2)) between donor (Lewis-type) and acceptor (non-Lewis type) NBOs. High E(2) values indicate strong electronic interactions. For compounds within this family, significant stabilization energies are often observed, arising from electron delocalization from lone pair orbitals of nitrogen atoms to the antibonding orbitals of adjacent bonds.

While specific NBO data for this compound is not detailed in the currently available literature, analysis of closely related pyrido[2,3-b]pyrazine structures suggests that the primary contributions to molecular stability would arise from interactions involving the nitrogen lone pairs (LP(N)) and the π* orbitals of the fused ring system. The presence of the bromine atom and the methyl group would further influence the electronic distribution and the energy of these interactions.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in a Pyrido[2,3-b]pyrazine System

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
LP (1) N5π(C4-C4A)25.830.280.081
LP (1) N8π(C7-C8A)22.150.290.075
π (C2-C3)π(N1-C8A)20.450.260.069
π (C7-C8A)π(C5-C6)18.990.310.072

Note: This data is representative of the types of interactions observed in the pyrido[2,3-b]pyrazine core and is not specific to this compound.

Transition Density Matrix (TDM) and Density of States (DOS) Analyses

Transition Density Matrix (TDM) and Density of States (DOS) analyses are computational tools that provide a deeper understanding of electronic transitions and the contributions of different molecular fragments to the frontier molecular orbitals (HOMO and LUMO).

TDM analysis is particularly useful for visualizing charge transfer during electronic excitations. For donor-acceptor molecules based on the pyrido[2,3-b]pyrazine scaffold, TDM analysis has been employed to illustrate the nature of intramolecular charge transfer (ICT) transitions. The resulting plots can show the electron-hole coherence and the spatial distribution of the electron and hole upon excitation.

The Density of States (DOS) spectrum provides a graphical representation of the number of available electronic states at each energy level. It helps in identifying the contributions of individual atoms or fragments to the molecular orbitals. In studies of pyrido[2,3-b]pyrazine derivatives, DOS plots have been used to confirm the composition of the HOMO and LUMO levels, which is crucial for understanding the electronic and optical properties of these molecules. For this compound, it would be expected that the pyrazine (B50134) and pyridine (B92270) rings contribute significantly to both the HOMO and LUMO, with potential contributions from the bromine and methyl substituents influencing the energy levels.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a biological target, such as a protein.

Prediction of Binding Modes and Affinities with Biological Targets

While specific molecular docking studies for this compound are not extensively documented in the current literature, research on related pyrido[2,3-b]pyrazine derivatives has highlighted their potential as inhibitors of various protein kinases. The pyrido[2,3-b]pyrazine core is recognized as a valuable scaffold for developing kinase inhibitors.

Characterization of Hydrogen Bonding and Hydrophobic Interactions at Binding Sites

The binding of a ligand to its target is governed by a combination of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. For pyrido[2,3-b]pyrazine-based inhibitors, molecular docking studies consistently highlight the importance of hydrogen bonding between the nitrogen atoms of the heterocyclic core and the backbone of the protein's hinge region.

In the case of this compound, it is predicted that the nitrogen atoms in the pyrazine and pyridine rings would form crucial hydrogen bonds with the target protein. The methyl group would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket, while the bromine atom could participate in halogen bonding or other hydrophobic interactions, further anchoring the ligand in the active site.

Computational Insights into Structure-Activity Relationships

Computational studies, particularly molecular docking, provide valuable insights into the structure-activity relationships (SAR) of a series of compounds. By comparing the docking poses and binding energies of different derivatives, researchers can rationalize their observed biological activities and guide the design of more potent inhibitors.

For the pyrido[2,3-b]pyrazine class of compounds, SAR studies have shown that the nature and position of substituents on the core ring system are critical for biological activity. The introduction of a methyl group, for instance, can enhance binding by occupying a hydrophobic pocket, while a halogen like bromine can increase potency through specific interactions or by modulating the electronic properties of the ring system. The synthesis of various derivatives of this compound suggests an ongoing effort to explore the SAR of this scaffold.

Biological and Pharmacological Activities of 7 Bromo 2 Methylpyrido 2,3 B Pyrazine and Its Derivatives

Anti-Cancer and Antitumor Research

The pyrido[2,3-b]pyrazine (B189457) nucleus is a key pharmacophore in the design of novel anti-cancer agents. Research has demonstrated that derivatives of this scaffold exhibit potent cytotoxic activity against various cancer cell lines. The structural versatility of the pyrido[2,3-b]pyrazine system allows for modifications at various positions, leading to the development of compounds with enhanced potency and selectivity. The introduction of a bromine atom at the 7-position and a methyl group at the 2-position, as in 7-Bromo-2-methylpyrido[2,3-b]pyrazine, is a strategic modification aimed at exploring and optimizing the structure-activity relationship of this class of compounds in the context of cancer therapy.

Inhibition of Kinase Enzymes and Signaling Pathways

A primary mechanism through which many pyrido[2,3-b]pyrazine derivatives exert their anti-cancer effects is through the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, these compounds can disrupt the signaling cascades that drive tumor growth, proliferation, and survival.

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is frequently observed in human cancers. The pyrido[2,3-b]pyrazine core has been identified as a promising scaffold for the development of selective PI3K inhibitors. While specific studies on this compound are limited, research on related derivatives has highlighted their potential to selectively target PI3K isozymes. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of potential drug candidates. A series of novel substituted pyridopyrazine derivatives were rationally designed and evaluated as multi-kinase inhibitors in the PI3K pathway, with one derivative showing mild inhibition of the PI3Kα wild type and H1047R mutated enzyme. researchgate.net

Anaplastic Lymphoma Kinase (ALK) and Protein Kinase B (PKB, also known as Akt) are key nodes in signaling pathways that are often hyperactivated in various cancers, promoting cell survival and proliferation. While ALK inhibitors have shown efficacy in ALK-rearranged non-small-cell lung cancer, and PKB/Akt is a central target in the PI3K pathway, there is currently a lack of specific published research detailing the inhibitory activity of this compound or its direct derivatives against ALK and PKB. The development of inhibitors for these kinases remains an active area of cancer research.

The p38 Mitogen-Activated Protein (MAP) Kinase and BRAF kinase are critical components of the MAPK signaling pathway, which is frequently dysregulated in melanoma and other cancers. Inhibitors of BRAF, in particular, have revolutionized the treatment of BRAF-mutant melanoma. However, based on currently available scientific literature, there are no specific studies that report the inhibitory effects of this compound or its derivatives on p38αMAP kinase or BRAF.

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and adult tissue homeostasis. Its aberrant activation is a key driver in the initiation and progression of numerous cancers, including non-small-cell lung cancer (NSCLC). Research has led to the development of 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives as inhibitors of the Wnt/β-catenin signaling pathway. These compounds have demonstrated the ability to inhibit cancer cell proliferation in NSCLC cell lines, highlighting the potential of the pyrido[2,3-b]pyrazine scaffold in targeting this critical oncogenic pathway. sigmaaldrich.com A pharmacophore model for one of the highly active compounds identified the pyrido[2,3-b]pyrazine core as possessing a hydrogen-bond acceptor site and a hydrophobic center, which are crucial for its inhibitory activity. sigmaaldrich.com

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy, particularly in non-small-cell lung cancer (NSCLC). Mutations in EGFR can lead to its constitutive activation, driving tumor growth. A significant challenge in EGFR-targeted therapy is the emergence of resistance, often through secondary mutations like T790M. A series of novel pyrido[2,3-b]pyrazines have been synthesized and evaluated as potential antitumor agents for tumors that have developed resistance to the EGFR inhibitor erlotinib. nih.gov These studies explored the impact of substituents at the 7-position of the pyrido[2,3-b]pyrazine core. nih.gov One notable compound from this series, compound 7n, demonstrated potent inhibitory activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER, harboring the T790M mutation) cell lines. nih.gov

Table 1: Inhibitory Activity of Pyrido[2,3-b]pyrazine Derivative 7n against EGFR-mutant NSCLC Cell Lines nih.gov

CompoundCell LineEGFR StatusIC50 (μM)
7nPC9Exon 19 deletion (erlotinib-sensitive)0.09
7nPC9-ERExon 19 deletion + T790M (erlotinib-resistant)0.15

Antimicrobial Research

Antifungal Properties

Derivatives of the pyrido[2,3-b]pyrazine core structure have shown notable antifungal capabilities. For instance, a pyrazine-functionalized carbazole (B46965) derivative demonstrated significant, pH-dependent activity against several Candida species, which are common fungal pathogens. nih.govresearchgate.net In acidic environments, the antifungal efficacy of this derivative was markedly increased. nih.govresearchgate.net Specifically, at a pH of 4, one such compound was found to be substantially more effective against Candida krusei than the conventional antifungal drug, fluconazole. nih.govresearchgate.net Another study highlighted a coumarin-pyrazine derivative that showed significant inhibition against Candida tropicalis, Cryptococcus neoformans, and Trichophyton rubrum with low minimum inhibitory concentration (MIC) values. mdpi.com

Growth Inhibition of Mycobacterium tuberculosis

The pyrido[2,3-b]pyrazine scaffold is also a key component in the development of agents targeting Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. A series of pyridopyrazine derivatives were synthesized and evaluated for their inhibitory activity against the FtsZ protein from M. tuberculosis, which is essential for bacterial cell division. nih.gov Several of these analogs displayed moderate to good inhibitory activity against the protein and demonstrated in vitro antibacterial effects against M. tuberculosis strains H37Ra and H37Rv. nih.gov The growing threat of drug-resistant tuberculosis strains underscores the importance of developing novel drug candidates, and these findings position pyrido[2,3-b]pyrazine derivatives as a promising area for further research. nih.govunomaha.edu

Anti-Inflammatory Investigations

The anti-inflammatory potential of pyrido[2,3-b]pyrazine derivatives has been explored through their ability to modulate key signaling pathways and mediators involved in the inflammatory response.

Inflammation is a complex biological response involving the release of various signaling molecules, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Certain compounds are known to reduce the production of these cytokines. For example, studies on other heterocyclic compounds have shown that they can reverse elevated levels of pro-inflammatory cytokines, including TNF-α and IL-6, in cellular models of inflammation. nih.gov The nuclear factor kappa B (NF-κB) pathway is a pivotal mediator in the transcription of genes that encode for these pro-inflammatory cytokines. frontiersin.org The inhibition of this pathway is a key mechanism for controlling inflammation. Research on paeonol (B1678282) derivatives containing a pyrazine (B50134) structure has shown significant inhibitory activity against nitric oxide (NO) overexpression, a key inflammatory mediator, in macrophage cell lines. mdpi.com

Antiparasitic Activity

Derivatives of pyrido[2,3-b]pyrazine have been investigated for their effectiveness against various parasites, demonstrating their potential in the development of new antiparasitic drugs.

Human African trypanosomiasis and leishmaniasis are significant global health issues caused by the protozoan parasites Trypanosoma brucei and Leishmania species, respectively. nih.gov New multifunctional Ruthenium(II) organometallic compounds incorporating polypyridyl ligands, which can include structures related to pyrido[2,3-b]pyrazine, have shown in vitro activity against T. brucei and Leishmania infantum promastigotes. nih.gov These compounds exhibited potent activity, with IC50 values in the nanomolar range for T. brucei and low micromolar range for L. infantum. nih.gov Similarly, other research has identified chalcone (B49325) derivatives containing a pyrazine moiety that inhibit the growth of T. brucei brucei. mdpi.com The search for novel antiparasitic agents is critical, and these findings highlight the potential of pyrazine-based compounds as leads for drug development against these neglected tropical diseases. plos.orgnih.gov

Antiparasitic Activity of Pyrazine Derivatives
ParasiteCompound TypeObserved Activity (IC50/EC50)Reference
Trypanosoma bruceiRu(II) Organometallic Compounds140-310 nM nih.gov
Leishmania infantumRu(II) Organometallic Compounds3.0-4.8 µM nih.gov
Trypanosoma brucei bruceiChalcone Derivatives2.59 µM - >100.0 µM mdpi.com

Antioxidant and Antiurease Studies

Research into pyrido[2,3-b]pyrazine derivatives has also uncovered their potential as antioxidants and enzyme inhibitors. A series of novel heterocyclic compounds based on this scaffold were synthesized and evaluated for their in vitro antioxidant and antiurease activities. nih.govrsc.org In one study, a number of pyrido[2,3-b]pyrazin-3(4H)-one derivatives bearing a phenolic hydroxyl substituted C2-styryl side chain demonstrated excellent antioxidant capabilities, with one compound's activity being comparable to the well-known antioxidant Trolox. nih.gov The antiurease activity was also assessed, indicating that these compounds can inhibit the urease enzyme, which is implicated in various pathological conditions. nih.gov

Antioxidant and Antiurease Activity of Pyrido[2,3-b]pyrazine Derivatives
ActivityCompound ClassKey FindingReference
AntioxidantPyrido[2,3-b]pyrazin-3(4H)-one derivativesActivity comparable to Trolox nih.gov
AntiureasePyrido[2,3-b]pyrazine based heterocyclic compoundsDemonstrated in vitro inhibitory activity nih.gov

In Vitro Antioxidant Assays

The antioxidant potential of pyrido[2,3-b]pyrazine derivatives has been assessed using standard in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchwithrutgers.comgoogle.com This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from deep violet to pale yellow, which can be quantified spectrophotometrically. google.com

In one study, a series of newly synthesized pyrido[2,3-b]pyrazine based heterocyclic compounds were evaluated for their antioxidant properties. researchwithrutgers.com The radical scavenging activity was determined against the stable DPPH radical, with ascorbic acid used as a reference standard. google.com The results indicated that the scavenging activity of the tested compounds increased with higher concentrations. google.com Another study designed a series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives and found that compounds bearing a phenolic hydroxyl substituted C2-styryl side chain exhibited excellent antioxidant activity in addition to aldose reductase inhibition. acs.org Notably, one derivative, 11i, demonstrated an antioxidant ability comparable to the well-known antioxidant Trolox. acs.org

The table below summarizes the findings from antioxidant activity assays on various pyrido[2,3-b]pyrazine derivatives.

Compound ClassAssayKey FindingsReference
Pyrido[2,3-b]pyrazine based heterocyclesDPPH Radical ScavengingShowed concentration-dependent radical scavenging activity. researchwithrutgers.comgoogle.com
Pyrido[2,3-b]pyrazin-3(4H)-one derivativesDPPH Radical ScavengingDerivatives with a phenolic hydroxyl group showed excellent antioxidant activity. acs.org
Compound 11iDPPH Radical ScavengingAntioxidant ability was comparable to the standard antioxidant Trolox. acs.org

In Vitro Antiurease Activity

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Inhibition of this enzyme is a key strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. A selection of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds were screened for the first time for their in vitro antiurease activity. researchwithrutgers.comgoogle.comnih.gov

The inhibitory effects were evaluated using the indophenol (B113434) method, which monitors the production of ammonia. google.com In this assay, the reaction mixture typically includes Jack Bean Urease, a buffered urea solution, and the test compound. google.com The results from these screenings demonstrated that the pyrido[2,3-b]pyrazine scaffold is a promising candidate for developing new urease inhibitors. researchwithrutgers.comnih.gov

Compound ClassAssay MethodEnzyme SourceKey FindingsReference
Pyrido[2,3-b]pyrazine based heterocyclesIndophenol MethodJack Bean UreaseCompounds were identified as having antiurease activity. researchwithrutgers.comgoogle.com

Other Pharmacological Explorations of Pyrido[2,3-b]pyrazine Derivatives

The therapeutic potential of the pyrido[2,3-b]pyrazine core extends beyond antioxidant and antiurease activities. The scaffold has been identified as a privileged structure in the discovery of inhibitors and antagonists for various other biologically significant targets. nih.govrsc.org

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Derivatives of the pyrido[2,3-b]pyrazine core have been investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-IV). nih.govresearchgate.net DPP-IV is a therapeutic target for the management of type 2 diabetes mellitus, as its inhibition increases the levels of incretin (B1656795) hormones, which in turn enhance insulin (B600854) secretion. researchgate.net The exploration of pyrido[2,3-b]pyrazines in this context highlights the versatility of this chemical structure in designing enzyme inhibitors. nih.govrsc.org

TRPV1 Antagonism for Pain Management

The pyrido[2,3-b]pyrazine nucleus has been successfully employed to develop antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for novel pain treatments. researchwithrutgers.comnih.govnih.gov The TRPV1 channel is activated by various noxious stimuli, and its blockade is a promising strategy for analgesia. nih.gov

In a notable study, replacing a 1,8-naphthyridine (B1210474) core with a pyrido[2,3-b]pyrazine scaffold led to the discovery of a compound (designated as compound 26) with a significantly reduced potential for forming reactive metabolites. researchwithrutgers.comnih.gov This compound was identified as an orally bioavailable TRPV1 antagonist with moderate brain penetration. nih.gov In preclinical models, it effectively attenuated carrageenan-induced thermal hyperalgesia and dose-dependently reduced chronic inflammatory pain induced by complete Freund's adjuvant (CFA). researchwithrutgers.com

GnRH and hNK-3 Receptor Antagonism

The pyrido[2,3-b]pyrazine framework has also been explored for its potential to yield antagonists for both the Gonadotropin-releasing hormone (GnRH) receptor and the human neurokinin-3 (hNK-3) receptor. nih.govrsc.orgresearchgate.net Antagonists of these receptors have therapeutic applications in various hormone-dependent diseases and neurological disorders, respectively. This line of research further underscores the value of the pyrido[2,3-b]pyrazine core in developing receptor-modulating agents. nih.govresearchgate.net

Platelet-Derived Growth Receptor and IgE Production Inhibition

Research into pyrido[2,3-b]pyrazine derivatives has also extended to the field of oncology. A patent has disclosed compounds with this core structure that exhibit inhibitory or modulating activity against the Platelet-Derived Growth Factor Receptor (PDGFR). google.com PDGFRs are receptor tyrosine kinases that play a crucial role in cell proliferation and migration, and their inhibition is a validated strategy in cancer therapy. researchgate.netresearchgate.net

Advanced Applications and Material Science Research

Development of Electrochemical DNA Biosensors

Pyrido[2,3-b]pyrazine (B189457) derivatives have been identified as promising candidates for the development of electrochemical DNA biosensors. nih.gov These sensors utilize DNA as the primary recognition element to detect specific analytes in a sample. nih.gov The fundamental principle of these biosensors involves coating a conductive material with a layer of DNA or other biomolecules. nih.gov When the target molecule interacts with the immobilized DNA, it induces a measurable change in the sensor's electrical properties, allowing for the detection and quantification of the analyte. nih.gov

Cyclic voltammetry (CV) is a frequently employed technique in this context, as it can detect very low concentrations of DNA and is highly sensitive to minor fluctuations in those concentrations. nih.gov The advantages of using electrochemical methods like CV include simplicity, high sensitivity, and the absence of a need for expensive or specialized equipment. nih.gov

The interaction between a chemical compound and DNA is the critical mechanism underpinning these biosensors. Generally, drug-DNA interactions can occur in several ways, including intercalation between DNA bases, binding within the major or minor grooves of the double helix, or electrostatic interactions with the sugar-phosphate backbone. nih.gov When a compound like a pyrido[2,3-b]pyrazine derivative binds to the DNA immobilized on an electrode surface, it alters the structure and conformation of the DNA. nih.govmdpi.com

This conformational change affects the electron transfer kinetics at the electrode surface, which can be precisely measured using electrochemical techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS). nih.gov The resulting change in the electrochemical signal, such as a shift in current or impedance, confirms the interaction and can be used to determine the concentration of the compound. nih.govnih.gov This label-free detection method offers high sensitivity and specificity for analyzing bio-interactions. nih.gov

Exploration of Nonlinear Optical (NLO) Properties

Derivatives of the pyrido[2,3-b]pyrazine core have been the subject of investigation for their nonlinear optical (NLO) properties. nih.gov NLO materials are crucial for various advanced technologies because their optical properties (like refractive index and absorption coefficient) change with the intensity of incident light. Theoretical studies, specifically Density Functional Theory (DFT) computations, have been used to calculate the NLO characteristics of these compounds. rsc.org Research has shown that certain pyrido[2,3-b]pyrazine-based heterocyclic compounds exhibit a remarkable NLO response, indicating significant potential for technological applications. nih.govrsc.org

The NLO response of pyrido[2,3-b]pyrazine derivatives has been quantified by calculating key parameters such as the dipole moment (μ), average polarizability (⟨α⟩), first hyperpolarizability (βtot), and second hyperpolarizability (⟨γ⟩). nih.govrsc.org In a study of several derivatives, one compound (designated as compound 7) demonstrated a particularly strong NLO response, which was correlated with a lower energy gap (Egap) and a higher absorption wavelength. nih.govrsc.org The high values for hyperpolarizability underscore the potential of this class of compounds in NLO applications. researchgate.net

Calculated NLO Properties of a Pyrido[2,3-b]pyrazine Derivative (Compound 7) nih.govrsc.orgresearchgate.net
ParameterSymbolValue (esu)
Average Polarizability⟨α⟩3.90 × 10⁻²³
First Hyperpolarizabilityβtot15.6 × 10⁻³⁰
Second Hyperpolarizability⟨γ⟩6.63 × 10⁻³⁵

The significant NLO properties of pyrido[2,3-b]pyrazine derivatives make them attractive for the development of advanced materials. nih.gov Materials with strong NLO responses are essential for applications in optoelectronics, including data storage, optical switching, and potentially in the enhancement of display technologies. The ability to engineer molecules with high hyperpolarizability values, as demonstrated with pyrazine (B50134) derivatives, provides a pathway for creating novel, high-stability organic NLO materials. rsc.org The strong intramolecular charge transfer (ICT) characteristics observed in these compounds are a key factor contributing to their enhanced NLO performance. rsc.org

Role as Corrosion Inhibitors for Metals in Acidic Environments

A closely related compound, 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithiol, has been successfully investigated as a corrosion inhibitor for mild steel in acidic conditions, specifically in a 1M hydrochloric acid (HCl) solution. researchgate.netimist.ma The study demonstrated that the compound is highly effective, achieving a maximum inhibition efficiency of 91% at a concentration of 10⁻³M. researchgate.netimist.ma

The mechanism of inhibition involves the adsorption of the compound's molecules onto the surface of the mild steel. researchgate.net This process, which follows the Langmuir adsorption isotherm, creates a protective film that blocks the active corrosion sites and reduces the surface area available for the acid to attack. researchgate.netimist.ma Potentiodynamic polarization studies confirmed that the compound functions as a mixed-type inhibitor, meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net Further analysis using Electrochemical Impedance Spectroscopy (EIS) showed an increase in charge transfer resistance and a decrease in double-layer capacitance in the presence of the inhibitor, which is indicative of a stable, protective layer forming on the metal surface. researchgate.netresearchgate.net

Corrosion Inhibition Efficiency of 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithiol on Mild Steel in 1M HCl researchgate.net
Concentration (M)Inhibition Efficiency (E%)
10⁻³91.0
10⁻⁴86.8
10⁻⁵79.4
10⁻⁶69.1

Future Research Directions and Translational Perspectives

Structure-Activity Relationship (SAR) Elucidation for Targeted Drug Design

A critical avenue for future research lies in the systematic exploration of the structure-activity relationships (SAR) of 7-Bromo-2-methylpyrido[2,3-b]pyrazine derivatives. The bromine atom at the 7-position serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions, allowing for a detailed probing of the chemical space around this core structure.

Key areas of investigation will involve:

Modification at the 7-position: Replacing the bromo group with various aryl, heteroaryl, alkyl, and amino moieties can significantly impact biological activity. Studies on related pyrido[2,3-b]pyrazines have shown that the nature of the substituent at this position is crucial for potency and selectivity against various targets, including protein kinases. nih.gov

Exploration of the 2-position: While the methyl group at the 2-position is a defining feature, investigating the impact of other small alkyl or functionalized groups could lead to improved pharmacokinetic or pharmacodynamic properties. Research on similar compounds has highlighted the importance of this position for activity against viral polymerases. d-nb.info

Systematic derivatization: A library of analogues should be synthesized to systematically evaluate the effects of stereochemistry, electronic properties, and steric bulk of the introduced substituents on target engagement and cellular activity. This approach will help in identifying the key pharmacophoric features required for optimal biological response.

The following table outlines potential modifications and their expected impact based on research on the broader pyrido[2,3-b]pyrazine (B189457) class:

Position of ModificationType of SubstituentPotential Impact on Bioactivity
C7 Heteroaromatic ringsModulation of kinase inhibition selectivity nih.gov
C7 Amines (via Buchwald-Hartwig coupling)Introduction of hydrogen bond donors/acceptors to interact with target proteins nih.gov
C2 Varying alkyl chainsOptimization of antiviral potency and lipophilicity d-nb.info
N1/N4/N8 (core) N-oxidationAlteration of solubility and metabolic stability

Integration of Advanced Computational Modeling for Predictive Research

To accelerate the drug discovery process and rationalize SAR findings, the integration of advanced computational modeling is essential. In silico techniques can provide valuable insights into the molecular interactions of this compound derivatives with their biological targets.

Future computational studies should include:

Molecular Docking: To predict the binding modes and affinities of novel derivatives within the active sites of target proteins, such as kinases or viral enzymes. This can help prioritize the synthesis of compounds with the highest likelihood of success.

Density Functional Theory (DFT) Computations: DFT can be used to calculate various molecular properties, including electronic structure, frontier molecular orbitals (FMOs), and global reactivity parameters. rsc.orgnih.gov These calculations can help in understanding the intrinsic properties of the molecules and their potential for interaction. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, it is possible to correlate the physicochemical properties of a series of compounds with their biological activities, enabling the prediction of the potency of yet-unsynthesized analogues.

Pharmacophore Modeling: To identify the essential structural features required for a specific biological activity, which can then be used to design novel compounds with improved properties.

Computational parameters that have been explored for related pyrido[2,3-b]pyrazine systems and would be relevant for this compound are summarized below:

Computational MethodKey Parameters InvestigatedRelevance to Drug Design
DFT HOMO-LUMO energy gap (Egap), Hardness, SoftnessPredicts molecular reactivity and stability rsc.orgresearchgate.net
Molecular Docking Binding energy, Hydrogen bond interactions, Hydrophobic interactionsElucidates binding mode and predicts affinity for biological targets
QSAR Lipophilicity (CLogP), Molecular weight, Polar surface areaPredicts pharmacokinetic properties and biological activity

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient, scalable, and environmentally friendly synthetic routes to this compound and its derivatives is a cornerstone of translational research. While classical condensation reactions are known, future efforts should focus on modern synthetic methodologies. researchgate.net

Areas for exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: Further exploitation of Suzuki, Buchwald-Hartwig, and Sonogashira couplings at the 7-bromo position to generate diverse libraries of compounds. mdpi.com

C-H Activation: Direct functionalization of the pyrido[2,3-b]pyrazine core could provide more atom-economical and efficient routes to novel analogues, reducing the number of synthetic steps.

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials react to form the desired product can significantly improve efficiency and reduce waste. nih.gov

Flow Chemistry: The use of microreactors can offer better control over reaction conditions, improve safety, and facilitate scale-up of the synthesis of lead compounds.

Preclinical Development and Efficacy Validation in Relevant Disease Models

Once potent and selective derivatives of this compound are identified, a rigorous preclinical development program will be necessary to evaluate their therapeutic potential. This involves moving from in vitro assays to more complex biological systems.

The key stages of preclinical development will include:

In Vitro Target Validation: Confirming the mechanism of action of lead compounds by demonstrating engagement with the intended biological target in biochemical and cell-based assays.

Cellular Efficacy: Assessing the activity of the compounds in relevant human cell lines. For example, in cancer research, this would involve testing against panels of tumor cell lines, including those with specific genetic mutations or resistance mechanisms. nih.gov Studies on related compounds have demonstrated activity against erlotinib-sensitive and resistant non-small cell lung cancer (NSCLC) cell lines. nih.gov

In Vivo Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds in animal models to ensure they have suitable drug-like properties.

In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of the compounds in animal models of human diseases, such as xenograft models for cancer or viral infection models. This is the ultimate test of a compound's potential before it can be considered for clinical development.

The progression from a promising chemical scaffold to a viable drug candidate is a complex, multi-faceted process. For this compound, a focused and integrated approach that combines SAR-driven medicinal chemistry, predictive computational modeling, innovative synthesis, and thorough preclinical testing will be essential for realizing its therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 7-Bromo-2-methylpyrido[2,3-b]pyrazine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. For example, brominated pyrido[2,3-b]pyrazine intermediates (e.g., 7-bromo derivatives) can react with methyl Grignard reagents. Key parameters include:
  • Temperature control (60–80°C for Suzuki couplings) .
  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (tetrahydrofuran or dimethylformamide) .
    Optimization involves monitoring by thin-layer chromatography (TLC) and adjusting equivalents of reagents to minimize byproducts.

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with literature data (e.g., pyrido[2,3-b]pyrazine derivatives typically show aromatic protons at δ 8.5–9.5 ppm) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Br stretching at ~550 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+^+ for C8 _8H7 _7BrN3_3: 240.98) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies of this compound be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions or impurity interference. Mitigation strategies include:
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC50_{50} values in kinase inhibition assays) .
  • HPLC-Purified Batches : Ensure >95% purity to exclude confounding effects from synthetic byproducts .
  • Computational Docking : Compare binding affinities with structural analogs using software like AutoDock Vina to identify plausible targets .

Q. What strategies are effective for improving the solubility of this compound in aqueous media?

  • Methodological Answer : Modify the compound via:
  • Salt Formation : Use hydrochloric acid to generate water-soluble hydrochloride salts.
  • Co-Solvent Systems : Employ dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) mixtures (<5% v/v to avoid cytotoxicity) .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or hydroxyl) at non-critical positions .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

  • Methodological Answer : Use quantum mechanical (QM) and molecular dynamics (MD) simulations to:
  • Predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • Map steric interactions in target binding pockets (e.g., ATP-binding sites in kinases) .
    Validate predictions with in vitro assays targeting specific enzymes or receptors.

Data Analysis and Experimental Design

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., cell lysates)?

  • Methodological Answer : Employ:
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use a C18 column with acetonitrile/water gradients and monitor via selective ion monitoring (SIM) .
  • Calibration Curves : Prepare in triplicate with internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How should researchers design structure-activity relationship (SAR) studies for pyrido[2,3-b]pyrazine derivatives?

  • Methodological Answer : Systematic modifications include:
  • Halogen Substitution : Replace bromine with iodine or chlorine to assess electronic effects .
  • Methyl Group Positioning : Compare 2-methyl vs. 3-methyl analogs for steric impact .
    Test analogs in parallel using high-throughput screening (HTS) platforms .

Tables for Key Data

Q. Table 1: Comparative Characterization Data for Pyrido[2,3-b]pyrazine Derivatives

Compound1H^1H NMR (δ, ppm)IR (cm1^{-1})Melting Point (°C)Reference
This compound8.56 (d, J=2.4 Hz), 2.45 (s, CH3_3)758 (C-Br)134–136 (predicted)
7-Iodo-5H-pyrrolo[2,3-B]pyrazine9.05 (d, J=2.4 Hz)3112 (Ar-H)175–176

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst (Pd(PPh₃)₄)2–5 mol%Maximizes coupling efficiency
Reaction Time12–24 hoursReduces side reactions
SolventAnhydrous DMFEnhances solubility

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-methylpyrido[2,3-b]pyrazine
Reactant of Route 2
7-Bromo-2-methylpyrido[2,3-b]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.